molecular formula C12H14ClNO B6185868 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride CAS No. 2624136-37-2

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride

Cat. No.: B6185868
CAS No.: 2624136-37-2
M. Wt: 223.70 g/mol
InChI Key: DAWQKUFSNWYQDG-UHFFFAOYSA-N
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Description

4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride is a bicyclic organic compound featuring a partially hydrogenated indacene core substituted with an amino group at the 4-position and a ketone at the 1-position, stabilized as a hydrochloride salt.

Properties

CAS No.

2624136-37-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

4-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one;hydrochloride

InChI

InChI=1S/C12H13NO.ClH/c13-12-8-3-1-2-7(8)6-10-9(12)4-5-11(10)14;/h6H,1-5,13H2;1H

InChI Key

DAWQKUFSNWYQDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3=O)C(=C2C1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Indacenone Core

The indacenone core is synthesized via Friedel-Crafts acylation followed by cyclization. In a representative procedure ():

  • Friedel-Crafts Acylation : Indane reacts with 3-chloropropionyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ at room temperature, yielding 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.

  • Cyclization : Treatment with concentrated sulfuric acid at 55–60°C for 48 hours induces cyclization, forming 3,5,6,7-tetrahydro-s-indacen-1(2H)-one.

Key Data :

StepReagents/ConditionsYieldCharacterization (¹H NMR)
1AlCl₃, DCM, RT, 2h85%δ 7.84 (s, 1H), 3.91 (t, J=6.3 Hz, 2H)
2H₂SO₄, 55–60°C, 48h70–80%δ 2.91 (t, J=7.5 Hz, 4H)

Introduction of the Amino Group

The amino group at position 4 is introduced via nitration followed by reduction:

  • Nitration : The indacenone core undergoes nitration using a mixture of nitric acid and sulfuric acid. This step is critical for regioselectivity, with the nitro group preferentially attaching to position 4.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 4-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one.

Optimization Insights :

  • Nitration Temperature : Controlled cooling (0–5°C) minimizes byproducts.

  • Reduction Efficiency : Pd-C in ethanol under H₂ achieves >90% conversion, whereas SnCl₂ requires acidic conditions and yields 75–85%.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to form the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity.

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of amine to HCl ensures complete salt formation.

  • Solvent System : Ethanol provides optimal solubility, while ether induces crystallization.

Industrial and Laboratory-Scale Methodologies

Catalytic Innovations

Industrial protocols employ zeolite catalysts for cyclization to reduce reaction time and improve yield (85–90%) compared to AlCl₃. Flow chemistry systems further enhance scalability by maintaining precise temperature control during nitration.

Purification Techniques

  • Chromatography : Reverse-phase C-18 silica separates regioisomers post-nitration.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity, as confirmed by HPLC.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.37 (d, J=7.7 Hz, 1H, aromatic), 3.51 (t, J=6.3 Hz, 2H, CH₂), 2.07–2.02 (m, 2H, cyclic CH₂).

  • HRMS : m/z 187.0992 [M]+ (calculated for C₁₂H₁₃NO), confirming molecular formula.

Physicochemical Properties

PropertyValueSource
Melting Point82–84°C
Density1.155 g/cm³
pKa4.38

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing nitration at position 8 () is mitigated by using low temperatures (0–5°C) and excess H₂SO₄ as a directing agent.

Byproduct Formation During Reduction

Residual nitro compounds (<5%) are removed via charcoal treatment or repeated recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The ketone group can be reduced to form alcohol derivatives.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits significant biological activities. It has been studied for potential therapeutic effects in areas such as:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In medicinal chemistry, 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride is being investigated for its potential use as a scaffold for designing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Study : A study conducted on the antimicrobial properties revealed that derivatives of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro studies demonstrated that this compound could reduce the viability of cancer cells through apoptosis induction mechanisms.
  • Synthetic Applications : Researchers have successfully utilized this compound as a precursor in synthesizing novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Indacene-Derived Mannich Bases (e.g., Schiff Bases and Triazole Derivatives)

  • Structural Similarities: Compounds like 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (from ) share a bicyclic framework with nitrogen substitution, akin to the indacenone core.
  • Key Differences :
    • The triazole derivatives incorporate a heterocyclic ring (1,2,4-triazole) instead of the fully hydrogenated indacene system.
    • Mannich bases derived from these triazoles (e.g., Schiff bases with isatin) introduce additional electrophilic sites (e.g., carbonyl groups), enhancing reactivity for drug design .

Chlorinated Cyclohexane and Indene Derivatives (e.g., Chlordane, Heptachlor)

  • Structural Similarities: Polycyclic frameworks like 4,7-methano-1H-indene (e.g., chlordane) share a fused bicyclic system but differ in substitution (chlorine vs. amino/ketone groups) .
  • Key Differences: Chlorinated analogs (e.g., heptachlor epoxide) are lipophilic and persistent environmental pollutants, whereas the amino-ketone substitution in 4-amino-s-indacen-1-one hydrochloride suggests polar, bioactive characteristics. Toxicity profiles diverge: chlorinated compounds exhibit neurotoxic and carcinogenic effects, while amino-substituted indacenones may target enzymatic pathways (e.g., kinase inhibition) .

Cytarabine Hydrochloride

  • Structural Similarities: Cytarabine hydrochloride (4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone hydrochloride) shares the amino-hydrochloride salt motif and nitrogenous heterocyclic core .
  • Key Differences: Cytarabine contains a sugar moiety (arabinofuranosyl) critical for nucleoside mimicry, enabling DNA incorporation in cancer therapy.

Data Table: Comparative Analysis

Property 4-Amino-s-indacen-1-one HCl Triazole Derivatives Chlordane Cytarabine HCl
Core Structure Hydrogenated indacene 1,2,4-Triazole Chlorinated methanoindene Pyrimidine nucleoside
Functional Groups Amino, ketone, HCl salt Hydrazone, triazole Chlorine, epoxide Amino, arabinose, HCl
Solubility High (polar solvents) Moderate Low (hydrophobic) High (aqueous)
Bioactivity Hypothesized kinase inhibition Antimicrobial Neurotoxic Antimetabolite (cancer)
Applications Experimental pharmaceutical Drug candidates Pesticide FDA-approved chemotherapy
References

Research Findings and Mechanistic Insights

  • Synthetic Pathways: The hydrochloride salt of 4-amino-s-indacen-1-one likely derives from hydrazine-mediated cyclization or Mannich reactions, as seen in analogous triazole and indene syntheses .
  • Stability : The hydrochloride form improves stability and bioavailability compared to free-base analogs, a trend observed in cytarabine and other amine-containing pharmaceuticals .

Critical Analysis of Contradictions and Limitations

  • Data Gaps: Direct pharmacological data for 4-amino-s-indacen-1-one hydrochloride are absent in the provided evidence; comparisons rely on structural analogs.
  • Functional Group Impact: While chlorinated indenes (e.g., chlordane) and amino-indacenones share a bicyclic framework, their biological roles are diametrically opposed (toxicity vs. therapy), underscoring the importance of substitution patterns .

Biological Activity

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride is a bicyclic compound notable for its unique molecular architecture and potential biological activities. With the molecular formula C12H14ClNO and a molar mass of approximately 223.7 g/mol, this compound features an amino group at the 4-position and a carbonyl group at the 1-position. Its structural characteristics enhance its solubility and reactivity, making it a subject of interest in various fields of medicinal chemistry and pharmacology .

The biological activity of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with macromolecules such as proteins and enzymes, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects .

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown increased potency against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines when compared to standard chemotherapeutics like cisplatin .
  • Neuroprotective Effects : There is emerging evidence pointing towards neuroprotective properties in models of neurodegenerative diseases. The compound may influence pathways related to inflammation and oxidative stress, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of related compounds on cancer cell lines (MDA-MB-231, SUIT-2, HT-29), it was found that certain derivatives exhibited enhanced cytotoxicity compared to traditional agents like cisplatin. Among these compounds, some showed significant inhibition of cell proliferation and induced apoptosis in treated cells .

Neuroinflammation Modulation

Another study explored the role of compounds similar to 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride in modulating neuroinflammation. Results indicated that these compounds could potentially reduce the expression of pro-inflammatory cytokines and shift microglial activation from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride in relation to other compounds with similar structures, a comparative analysis is presented below:

Compound Name CAS Number Unique Features
4-Aminoindane1803572-00-0Simpler structure; lacks hexahydro component
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-4-morpholinepropanamide hydrochloride85564-99-4Contains morpholine; used in medicinal chemistry
4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-oneNot availableLacks the hydrochloride form; primarily an amine

The unique combination of both amino and ketone functionalities in 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride distinguishes it from these similar compounds. Its bicyclic structure contributes to its distinct chemical behavior and biological properties .

Q & A

Q. What are the recommended safety protocols for handling 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .
  • Ventilation: Conduct experiments in fume hoods or gloveboxes to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. How can the molecular structure of this compound be characterized experimentally?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Use deuterated solvents (e.g., DMSO-d6) for 1H^1H- and 13C^{13}C-NMR to confirm the indacene backbone and amino/hydrochloride functional groups .
    • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .
  • X-ray Crystallography: For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

  • Key Steps:
    • Core Indacene Synthesis: Cyclization of substituted cyclohexenones via acid-catalyzed intramolecular aldol condensation .
    • Amination: React the indacenone intermediate with ammonia or ammonium chloride under reductive conditions (e.g., H2_2/Pd-C) .
    • Hydrochloride Formation: Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for cyclization or amination steps .
  • Solvent Selection: Predict solvent effects via COSMO-RS calculations to optimize reaction yields (e.g., polarity matching for hydrochloride crystallization) .
  • Machine Learning: Train models on existing indacene derivatives to predict regioselectivity in functionalization reactions .

Q. How to resolve contradictions in spectroscopic or chromatographic data during characterization?

Methodological Answer:

  • Cross-Validation:
    • Compare NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* level) .
    • Use orthogonal techniques: Pair HPLC retention times with LC-MS data to confirm purity and identity .
  • Impurity Profiling: Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to detect enantiomeric byproducts .

Q. What strategies are effective for analyzing enantiomeric impurities in this compound?

Methodological Answer:

  • Chiral Chromatography:
    • Column: Use cellulose-based chiral stationary phases (e.g., Chiralcel OD-H) .
    • Mobile Phase: Isocratic elution with 90:10 hexane/ethanol (+0.1% trifluoroacetic acid) at 1 mL/min .
  • Circular Dichroism (CD): Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configurations of trace enantiomers .

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